3-(4-Bromo-2-methylphenyl)-1h-1,2,4-triazole
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Overview
Description
5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-methylbenzohydrazide with triethyl orthoformate and ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: May involve reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In industry, 5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known to interact with metal ions, which can be crucial for its activity in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-2-methylphenol
Uniqueness
Compared to similar compounds, 5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can participate in various interactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-7(10)2-3-8(6)9-11-5-12-13-9/h2-5H,1H3,(H,11,12,13) |
InChI Key |
JOQLJOWXHJMQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NC=NN2 |
Origin of Product |
United States |
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